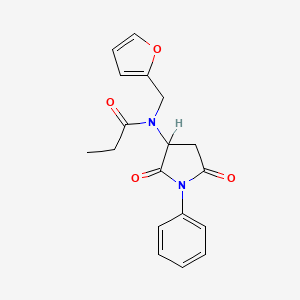![molecular formula C19H20N2O5 B5102923 Butyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B5102923.png)
Butyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a benzoate moiety, which is further substituted with a 2-methyl-3-nitrophenylcarbonylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the esterification of 4-aminobenzoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting butyl 4-aminobenzoate is then subjected to acylation with 2-methyl-3-nitrobenzoyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Acylation: The amino group can participate in acylation reactions to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide.
Acylation: Acyl chlorides, pyridine.
Major Products Formed
Reduction: 4-{[(2-methyl-3-aminophenyl)carbonyl]amino}benzoate.
Hydrolysis: 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoic acid.
Acylation: Various amides depending on the acyl chloride used.
Applications De Recherche Scientifique
Butyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl 4-{[(2-methoxy-4-nitrophenyl)carbonyl]amino}benzoate
- Butyl 4-{[(2-fluoro-5-nitrophenyl)carbonyl]amino}benzoate
- Butyl 4-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}benzoate
Uniqueness
Butyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate is unique due to the presence of the 2-methyl-3-nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential effects.
Propriétés
IUPAC Name |
butyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-3-4-12-26-19(23)14-8-10-15(11-9-14)20-18(22)16-6-5-7-17(13(16)2)21(24)25/h5-11H,3-4,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGIPDZZDCHOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(2-methoxyethyl)-2-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5102856.png)
![4-[8,9-bis(1,3-benzodioxol-5-yl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5102869.png)

![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5102887.png)
![1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline](/img/structure/B5102891.png)


![N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5102905.png)
![Methyl 4-{[(3-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B5102911.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5102916.png)
![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5102937.png)
![2-[(2-hydroxybenzoyl)amino]ethyl N-pyridin-4-ylcarbamate](/img/structure/B5102951.png)
![2-{[1-(3-BROMOPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-N-(2-NAPHTHYL)ACETAMIDE](/img/structure/B5102975.png)
